5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C14H20N4O3S2 . It has a molecular weight of 356.464 Da . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N4O3S2/c1-2-25(22,23)20-9-3-4-13(11-20)15-16-14(24)21(15)10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,16,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.464 Da . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
BSA Binding, Molecular Docking, and Biological Screening
A series of compounds derived from a closely related chemical structure were synthesized to evaluate their biological activities. These compounds underwent BSA binding studies, antibacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking identified the active sites responsible for AChE inhibition, showcasing the compound with a 4-chlorobenzyl moiety as the most active antibacterial and anti-inflammatory agent. This research suggests the potential therapeutic applications of these compounds, inviting further in vivo studies for utilization in medical treatments (J. Iqbal et al., 2020).
Antimicrobial Activity Evaluation
Another study explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, focusing on their antimicrobial activities. The findings revealed that almost all screened compounds exhibited good or moderate activity, highlighting the potential of 1,2,4-triazoles in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Diabetes Drug Candidates
A study on S-substituted derivatives of 1,2,4-triazol-3-thiol indicated these compounds as promising drug candidates for type II diabetes. They exhibited potent α-glucosidase inhibitory activity, surpassing that of the commercial inhibitor acarbose. The low hemolytic activity further emphasizes their potential as new drug candidates (Aziz ur-Rehman et al., 2018).
EGFR Inhibitors for Anti-cancer Applications
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties was conducted. Through density functional theory and molecular docking, it was discovered that these compounds exhibit potential as EGFR inhibitors, which are crucial in the treatment of cancer. One compound, in particular, showed the best binding affinity and was identified as the most active regarding potential anti-cancer activity (A. Karayel, 2021).
Dye-sensitized Solar Cells (DSSCs)
In the realm of renewable energy, a new thiolate/disulfide organic-based electrolyte system was formulated for use in dye-sensitized solar cells (DSSCs). This system, involving a compound structurally similar to the one of interest, demonstrated good stability and superb electrocatalytic activity towards the regeneration of different electrolytes, indicating the versatility of 1,2,4-triazole derivatives in applications beyond pharmaceuticals (Abdulla Hilmi et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S2/c1-2-23(19,20)17-7-3-5-11(9-17)13-15-16-14(22)18(13)10-12-6-4-8-21-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQGBYXJYXVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.